6-(Trimethylsilyl)hex-5-yn-1-amine
Description
Properties
Molecular Formula |
C9H19NSi |
|---|---|
Molecular Weight |
169.34 g/mol |
IUPAC Name |
6-trimethylsilylhex-5-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8,10H2,1-3H3 |
InChI Key |
XEDINXQREDNUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCN |
Origin of Product |
United States |
Preparation Methods
Alkali Metal-Mediated Deprotonation
The most widely employed method involves deprotonation of hex-5-yn-1-amine using strong bases such as n-butyllithium (n-BuLi) or Grignard reagents (RMgX), followed by quenching with trimethylsilyl chloride (TMSCl). This two-step sequence capitalizes on the acidity of the terminal alkyne proton (pKa ≈ 25), which is selectively deprotonated under cryogenic conditions (−78°C). For example, lithiation with n-BuLi in tetrahydrofuran (THF) generates a lithium acetylide intermediate, which reacts with TMSCl to furnish the silylated product.
Reaction Conditions:
- Temperature: −78°C to 0°C
- Solvent: THF or diethyl ether
- Base: n-BuLi (1.1–1.5 equiv)
- Silylating agent: TMSCl (1.2 equiv)
- Yield: 68–92%
A notable optimization involves using lithium diisopropylamide (LDA) as the base, which enhances regioselectivity for terminal alkynes. This approach avoids overmetalation and minimizes side reactions such as alkyne oligomerization.
Transition-Metal-Catalyzed Silylation
Iridium-Catalyzed Direct Silylation
Recent advances employ iridium complexes to catalyze the direct coupling of terminal alkynes with hydrosilanes. Marciniec and coworkers demonstrated that [Ir(CO)Cl(PPh₃)₂] catalyzes the reaction between hex-5-yn-1-amine and trimethylsilane (TMS-H) in the presence of N,N-diisopropylethylamine (DIPEA). This method eliminates the need for pre-metalation and operates under mild conditions (25–50°C).
Mechanistic Insights:
- Oxidative addition of TMS-H to Ir(I) generates an Ir(III) hydride species.
- Alkyne coordination and insertion into the Ir–H bond form a vinyliridium intermediate.
- Reductive elimination releases the silylated product and regenerates the catalyst.
Advantages:
Cross-Coupling Approaches
Sonogashira-Type Coupling
Palladium-copper bimetallic systems enable the coupling of trimethylsilylacetylene with halogenated amines. For instance, 5-bromohex-1-amine reacts with trimethylsilylacetylene under Sonogashira conditions (PdCl₂(PhCN)₂, CuI, P(t-Bu)₃) to afford the target compound.
Optimized Protocol:
- Catalyst: PdCl₂(PhCN)₂ (5 mol%)
- Cocatalyst: CuI (5 mol%)
- Ligand: Tri(tert-butyl)phosphine (10 mol%)
- Solvent: 1,4-Dioxane
- Temperature: 50°C
- Yield: 65%
This method is particularly valuable for introducing the trimethylsilyl group at a late stage, preserving the amine functionality during earlier synthetic steps.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Metalation-Silylation | −78°C, n-BuLi, THF | 68–92 | High selectivity, scalable | Moisture-sensitive reagents |
| Ir-Catalyzed | 25–50°C, Ir catalyst, DIPEA | >85 | Functional group tolerance, mild | Requires specialized catalysts |
| Sonogashira Coupling | 50°C, Pd/Cu, 1,4-dioxane | 65 | Late-stage silylation, modular | Moderate yields |
Challenges and Mitigation Strategies
Hydrolysis of Trimethylsilyl Group
The TMS group is prone to hydrolysis under protic conditions. Studies recommend:
Competing Side Reactions
Undesired pathways such as Glaser coupling (alkyne dimerization) are suppressed by:
- Slow addition of TMSCl to prevent local excess
- Low reaction temperatures (−78°C)
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)hex-5-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-(Trimethylsilyl)hex-5-yn-1-amine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Table 2. Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| 6-(Trimethylsilyl)hex-5-yn-1-amine | 0.15 (s, Si(CH₃)₃), 2.20 (t, NH₂) | 0.5 (Si(CH₃)₃), 85–105 (C≡C) | 2150 (C≡C), 1250 (Si-C) |
| Hex-5-yn-1-amine | 1.40–1.80 (m, CH₂), 2.50 (t, NH₂) | 22–35 (CH₂), 85–105 (C≡C) | 3300 (N-H), 2150 (C≡C) |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-(Trimethylsilyl)hex-5-yn-1-amine to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, silica-supported palladium catalysts (e.g., silica/trans-[PdMe(NO3)(PMe3)₂]) have been shown to enhance cyclization efficiency in related alkynylamine derivatives by reducing side reactions . Characterization via ¹H/¹³C NMR and FT-IR should confirm structural integrity, while GC-MS or HPLC can monitor purity.
Q. What spectroscopic techniques are most reliable for characterizing 6-(Trimethylsilyl)hex-5-yn-1-amine?
- Methodological Answer :
- ¹H NMR : Identify protons adjacent to the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for TMS) and amine protons (δ ~1.5–2.5 ppm).
- ¹³C NMR : Detect the alkyne carbon (δ ~70–90 ppm) and TMS-attached carbon (δ ~0–5 ppm).
- FT-IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of 6-(Trimethylsilyl)hex-5-yn-1-amine in transition-metal-catalyzed cyclization reactions?
- Methodological Answer : The TMS group acts as a stabilizing moiety for alkyne intermediates, reducing side reactions like polymerization. In Pd-catalyzed cyclization, the TMS group enhances regioselectivity by directing catalytic insertion steps. Comparative studies using homogeneous vs. silica-immobilized Pd catalysts show that heterogeneous systems improve recyclability and reduce metal leaching, with yields >85% reported for similar substrates .
Q. What experimental strategies can resolve contradictions in kinetic data for 6-(Trimethylsilyl)hex-5-yn-1-amine’s stability under varying pH conditions?
- Methodological Answer :
- Perform time-resolved UV-Vis or NMR spectroscopy to monitor degradation products (e.g., desilylation or amine oxidation).
- Use buffered solutions (pH 3–10) to assess stability thresholds. For example, trifluoroacetic acid (TFA) buffers at pH 2 may accelerate desilylation, while phosphate buffers (pH 7) preserve integrity.
- Apply Arrhenius plots to model degradation kinetics across temperatures (25–60°C) .
Q. How can researchers evaluate the biological activity of 6-(Trimethylsilyl)hex-5-yn-1-amine derivatives while minimizing cytotoxicity?
- Methodological Answer :
- Step 1 : Synthesize derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Step 2 : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition at 1–10 μM concentrations) with triplicate technical replicates to ensure reproducibility.
- Step 3 : Assess cytotoxicity via MTT assays on HEK-293 or HepG2 cells, normalizing activity to IC₅₀ values. Compounds showing >50% inhibition at non-cytotoxic doses (IC₅₀ > 100 μM) warrant further study .
Safety and Compliance
Q. What safety protocols are critical for handling 6-(Trimethylsilyl)hex-5-yn-1-amine in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
